molecular formula C9H10ClNO B2419254 2-chloro-N-methyl-2-phenylacetamide CAS No. 78899-96-4

2-chloro-N-methyl-2-phenylacetamide

Cat. No.: B2419254
CAS No.: 78899-96-4
M. Wt: 183.64
InChI Key: PCQWDPPCRNFWOZ-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-2-phenylacetamide is an organic compound with the molecular formula C9H10ClNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a methyl group and a phenyl group, and the alpha carbon is substituted with a chlorine atom. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Biochemical Analysis

Biochemical Properties

2-chloro-N-methyl-2-phenylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the modulation of metabolic reactions. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical pathways they regulate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it has been found to interfere with the cell cycle, leading to cell cycle arrest at specific phases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition results from the binding of this compound to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Over time, the compound may undergo hydrolysis, leading to the formation of degradation products that can have different biological activities. In in vitro studies, it has been observed that the effects of this compound on cellular function can change over time, with prolonged exposure leading to increased cytotoxicity. In in vivo studies, the compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in significant biological activity, while doses outside this range may be less effective or more harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Additionally, the interaction of this compound with cofactors such as NADPH can modulate its metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. The localization of this compound within the cell can also influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-methyl-2-phenylacetamide can be synthesized through the reaction of N-methyl-2-phenylacetamide with thionyl chloride. The reaction typically takes place in an inert solvent such as dichloromethane, under reflux conditions. The general reaction scheme is as follows:

N-methyl-2-phenylacetamide+SOCl2This compound+SO2+HCl\text{N-methyl-2-phenylacetamide} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} N-methyl-2-phenylacetamide+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-2-phenylacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed to form N-methyl-2-phenylacetamide and hydrochloric acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or water.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as N-methyl-2-phenylacetamide derivatives.

    Hydrolysis: N-methyl-2-phenylacetamide and hydrochloric acid.

Scientific Research Applications

2-chloro-N-methyl-2-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic or anti-inflammatory properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-phenylacetamide: Similar structure but lacks the methyl group on the nitrogen atom.

    N-methyl-2-phenylacetamide: Similar structure but lacks the chlorine atom on the alpha carbon.

    2-chloroacetamide: Lacks the phenyl and methyl groups.

Uniqueness

2-chloro-N-methyl-2-phenylacetamide is unique due to the presence of both the chlorine atom and the N-methyl-2-phenylacetamide moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-methyl-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQWDPPCRNFWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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